Cas no 944716-73-8 ((2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride)

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride structure
944716-73-8 structure
Produktname:(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
CAS-Nr.:944716-73-8
MF:C9H19ClN2O2
MW:222.712361574173
MDL:MFCD17169902
CID:823007
PubChem ID:25067786

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
    • 4-(Isopropylamino)butanol
    • (2S,3S)-3-AMino-N-cyclopropyl-2-hydroxyhexanaMide (Hydrochloride)
    • LMSDLVWKLIICSU-WSZWBAFRSA-N
    • AX8237409
    • ST24034126
    • Z6105
    • (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide(Hydrochloride)
    • (2s,3s)-n-cyclopropyl-3-amino-2-hydroxyhexanamide hydrochloride
    • (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide,hydroc
    • DTXSID50648658
    • 1012317-80-4
    • (2S,3S)-3-amino-2-hydroxy-hexanoic cyclopropylamide hydrochloride
    • J-501032
    • rel-(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
    • rel-(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamidehydrochloride
    • (2S,3S)-N-cyclopropyl-3-amino-2-hydroxyhexanoic acid amide hydrochloride
    • CS-M1842
    • AKOS016006486
    • (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1)
    • 944716-73-8
    • SCHEMBL329085
    • (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride
    • CS-14085
    • MDL: MFCD17169902
    • Inchi: 1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8-;/m0./s1
    • InChI-Schlüssel: LMSDLVWKLIICSU-WSZWBAFRSA-N
    • Lächelt: N(C1CC1)C(=O)[C@@H](O)[C@@H](N)CCC.Cl

Berechnete Eigenschaften

  • Genaue Masse: 222.11400
  • Monoisotopenmasse: 222.1135055g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 181
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 75.4

Experimentelle Eigenschaften

  • PSA: 78.84000
  • LogP: 2.09590

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Sicherheitsinformationen

  • Lagerzustand:Sealed in dry,Room Temperature

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Aaron
AR006B0S-100mg
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
944716-73-8 98%
100mg
$798.00 2025-02-10
A2B Chem LLC
AC93120-100mg
(2S,3S)-3-Amino-n-cyclopropyl-2-hydroxyhexanamide hydrochloride
944716-73-8 95+%
100mg
$785.00 2024-07-18
Key Organics Ltd
CS-14085-5g
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
944716-73-8 >97%
5g
£8617.00 2025-02-09
Key Organics Ltd
CS-14085-0.25g
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
944716-73-8 >97%
0.25g
£1435.00 2025-02-09
Key Organics Ltd
CS-14085-1g
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
944716-73-8 >97%
1g
£2870.00 2025-02-09
eNovation Chemicals LLC
D767435-100mg
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
944716-73-8 98%
100mg
$895 2025-03-03
Chemenu
CM202528-1g
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
944716-73-8 95%
1g
$1678 2022-08-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S83530-100mg
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
944716-73-8
100mg
¥2512.0 2021-09-07
Chemenu
CM202528-1g
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
944716-73-8 95%
1g
$1678 2021-08-04
ChemScence
CS-M1842-250mg
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride
944716-73-8
250mg
$770.0 2022-04-26

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Diisopropyl ether ;  rt → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  24 h, 60 °C
Referenz
Process for production of β-amino-α-hydroxyalkanoic acid amide derivatives
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Referenz
Inhibitors of hepatitis C virus NS3/4A: α-Ketoamide based macrocyclic inhibitors
Avolio, Salvatore; Robertson, Keith; Hernando, Jose Ignacio Martin; Di Muzio, Jillian; Summa, Vincenzo, Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2295-2298

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: BOC-L-Phenylalanine Solvents: Ethanol ,  Water ;  rt → reflux; 0.5 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  reflux; 1 h, reflux; reflux → rt
Referenz
Process for preparation of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride and intermediates thereof
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 2-Propanol, samarium(3+) salt Catalysts: (6R,12aS)-6,7-Dihydro-6-methyldibenzo[e,g][1,4]dioxocin-1,12-diol Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: tert-Butyl hydroperoxide ,  Triphenylphosphine oxide Solvents: Toluene ;  35 °C
1.3 Solvents: Ethanol ;  rt → 40 °C; 40 °C
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  10 atm, 50 ± 5 °C
Referenz
Process for preparation of chiral epoxides as intermediates for synthesizing β-amino acid derivatives
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  4 h, 1 bar, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Ethyl acetate ;  40 °C; 40 °C → 20 °C; 1 h, 20 °C
Referenz
Preparation of 3-amino-2-hydroxycarboxamides
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  16 h, rt; rt → 40 °C; 40 °C → 0 °C; 1 h, 0 °C
Referenz
Synthesis of a cyclopropylamide intermediate of an antiviral compound
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Isopropanol ;  0.5 h, 15 °C; overnight, rt
Referenz
Process for preparation of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  1 - 2 h, 60 - 70 °C
Referenz
Process for preparation of N-cyclopropyl (2S,3S)-3-amino-2-hydroxyhexanamide hydrochloride
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  39 h, 50 °C
1.2 Solvents: Methanol ;  1 h, 60 °C
Referenz
Process for the preparation of optically active 3-amino-2-hydroxypropionic cyclopropylamide derivatives and salts thereof
, World Intellectual Property Organization, , ,

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Raw materials

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Preparation Products

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:944716-73-8)(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
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Menge:100mg/250mg
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